molecular formula C20H19N3 B080115 2-anilino-N,N'-diphenylethanimidamide CAS No. 14181-81-8

2-anilino-N,N'-diphenylethanimidamide

Cat. No.: B080115
CAS No.: 14181-81-8
M. Wt: 301.4 g/mol
InChI Key: XOJCLXSBWHIEGH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-anilino-N,N’-diphenylethanimidamide typically involves the reaction of aniline with N,N’-diphenylethanimidamide under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-anilino-N,N’-diphenylethanimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-anilino-N,N’-diphenylethanimidamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-anilino-N,N’-diphenylethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-anilino-N,N’-diphenylethanimidamide can be compared with other similar compounds, such as:

The unique combination of the anilino and diphenyl groups in 2-anilino-N,N’-diphenylethanimidamide gives it distinct properties and makes it suitable for specific applications.

Properties

IUPAC Name

2-anilino-N,N'-diphenylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3/c1-4-10-17(11-5-1)21-16-20(22-18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJCLXSBWHIEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(=NC2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372778
Record name (1E)-Anilino-N,N'-diphenylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14181-81-8
Record name (1E)-Anilino-N,N'-diphenylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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